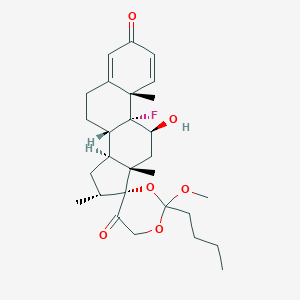
Deuteriooxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deuteriooxybenzene, a deuterated derivative of oxybenzene, is not directly mentioned in the provided papers. However, the concept of deuterated aromatic compounds is well-represented. Deuterated compounds are those where hydrogen (H) atoms are replaced by deuterium (D), the heavier isotope of hydrogen. This substitution can significantly alter the physical and chemical properties of the molecules and is useful in various scientific studies, including nuclear magnetic resonance (NMR) spectroscopy and understanding molecular motion in liquid crystals .
Synthesis Analysis
The synthesis of deuterated aromatic compounds involves various methods. For instance, deuterated hexamethylbenzene (HMB-d18) was synthesized, and its anisotropic spin-lattice relaxation was measured, providing insights into the molecular reorientation . Another method includes the catalytic deuterium exchange reactions using homogeneous platinum and heterogeneous platinum and nickel catalysts, as studied in the deuteration of alkyl hydrogens in short-chain alkylbenzenes . Additionally, the synthesis of specifically and selectively deuteriated 4,4′-bisalkoxyazoxybenzene derivatives was developed for NMR studies of molecular motion in liquid crystals . These methods highlight the versatility and complexity of synthesizing deuterated aromatic compounds.
Molecular Structure Analysis
The molecular structure of deuterated compounds is crucial for their unique properties. The anisotropic spin-lattice relaxation of HMB-d18, for example, is due to the anisotropic sixfold reorientation of the molecule about its hexad axis . The selective deuteration of 4,4′-bisalkoxyazoxybenzenes also affects the NMR spectra, indicating that the molecular structure of deuterated compounds can provide valuable information about molecular dynamics .
Chemical Reactions Analysis
The chemical reactions involving deuterated compounds can differ from their non-deuterated counterparts. For example, the deuteration mechanism in alkylbenzenes using platinum catalysts does not involve scrambling of carbon atoms, which was previously proposed . This suggests that the presence of deuterium can influence the pathway and intermediates of chemical reactions. The homogeneous and heterogeneous metal-catalyzed isotopic hydrogen exchange in alkylbenzenes further supports the idea that deuterium can alter the reaction mechanism, favoring a π-allylic process .
Physical and Chemical Properties Analysis
Deuterated compounds exhibit distinct physical and chemical properties compared to their hydrogen counterparts. The mesomorphic properties of deuteriated 4,4′-di-n-alkyloxyazoxybenzenes, for example, were determined by differential scanning calorimetry (DSC), showing that phase transition temperatures, enthalpy, and entropy values were lower than those of the undeuteriated analogues . This indicates that deuteration can affect the thermal behavior of liquid crystals. The preparation of deuteriobenzenes of high isotopic purity also demonstrates that deuterated compounds can be synthesized with a high degree of control over their isotopic composition, which is essential for their use in precise scientific studies .
Applications De Recherche Scientifique
Photoisomerization-controlled Phase Segregation
Deuteriooxybenzene derivatives have been utilized to study phase segregation behavior in photoisomerizable liquid crystals confined within cylindrical pores. This research highlights the dynamic control over the concentration of components in a binary mixture through UV illumination and thermal induction, providing insights into the temperature-concentration phase diagram of such systems (Župančič et al., 2012).
Pharmacokinetics of Pharmaceuticals
Research on the impact of deuterium substitution on the pharmacokinetics of pharmaceuticals has shown that deuteration can affect drug metabolism and clearance, potentially offering advantages such as reduced toxicity and altered metabolic pathways (Russak & Bednarczyk, 2018).
Deutetrabenazine: An FDA-Approved Deuterated Drug
The FDA approval of deutetrabenazine, a deuterated drug for treating Huntington's disease-related disorders, underscores the therapeutic potential of deuterium incorporation into drug molecules, highlighting its ability to enhance drug efficacy and tolerability (Dewitt & Maryanoff, 2017).
Synthesis of Cyclohexene Isotopologues
Innovative methods for incorporating deuterium into cyclohexene, enabling the preparation of isotopologues and stereo isotopomers, have significant implications for pharmaceutical research, potentially improving drug pharmacological and toxicological properties (Smith et al., 2020).
Fabrication of Solid CH-CD Multilayer Microspheres
The development of solid deuterated polymer microspheres for inertial confinement fusion experiments highlights the utility of deuteriooxybenzene derivatives in creating CH-CD multilayer microspheres, showcasing their application in advanced material science (Liu et al., 2021).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
deuteriooxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/i/hD |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWSIDIOOBJBQZ-DYCDLGHISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]OC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
95.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Deuteriooxybenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Spiro[3.4]octane](/img/structure/B89794.png)
